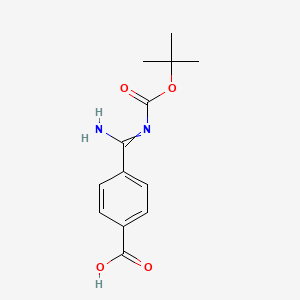

N-Boc-p-amidinobenzoic acid

Description

N-Boc-p-amidinobenzoic acid (CAS: 153074-91-0) is a benzoic acid derivative functionalized with a tert-butoxycarbonyl (Boc)-protected amidino group at the para position. Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol and a density of 1.22 g/cm³ . The Boc group serves as a protective moiety for the amidine functionality, enhancing stability during synthetic processes, particularly in peptide and enzyme inhibitor synthesis .

This compound is primarily utilized in industrial and scientific research, acting as a precursor in organic synthesis. Its amidino group confers strong hydrogen-bonding capabilities, making it valuable in designing protease inhibitors or ligands for biological targets.

Properties

Molecular Formula |

C13H16N2O4 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

4-[N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) |

InChI Key |

CBLWJKHTKYGZTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Approach

The synthesis typically begins with para-aminobenzoic acid (PABA), a commercially available compound featuring an amino group at the para position relative to the carboxylic acid. The synthetic challenge is to convert the para-amino group into an amidino group while protecting the amino functionality with a Boc group to prevent side reactions during subsequent coupling or derivatization steps.

Protection of the Amino Group by Boc Group

A widely employed method for protecting the amino group in aromatic amino acids involves the reaction of para-aminobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic aqueous conditions. The typical procedure is:

- Dissolve para-aminobenzoic acid in aqueous sodium hydroxide solution at low temperature (0–5 °C).

- Add Boc anhydride dissolved in an organic solvent such as 1,4-dioxane dropwise while maintaining the pH around 12.

- Stir the reaction mixture overnight under cooling to ensure complete Boc protection.

- Remove organic solvents under vacuum, acidify the aqueous layer to pH ~2 with hydrochloric acid, and extract the Boc-protected amino acid with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate and evaporate to obtain the Boc-protected para-aminobenzoic acid.

This method yields Boc-protected para-aminobenzoic acid in high purity without the need for further purification.

Conversion of the Para-Amino Group to the Amidino Group

The amidino group can be introduced via guanidinylation of the amino group. A common synthetic route involves:

- Conversion of the para-amino group to a suitable intermediate such as an azide or a protected amine.

- Subsequent reaction with guanidine derivatives or reagents such as S-methylisothiourea or N,N'-bis(tert-butoxycarbonyl)guanidine to install the amidino functionality.

- Careful control of reaction conditions to avoid hydrolysis or side reactions of the carboxylic acid and Boc group.

A representative method from the literature involves:

- Diazotization of the para-amino group using sodium nitrite under acidic conditions to form the diazonium salt.

- Treatment of the diazonium salt with sodium azide to yield the para-azidobenzoic acid derivative.

- Reduction of the azide to the amine, followed by guanidinylation using Boc-protected guanidine reagents to afford the Boc-protected para-amidinobenzoic acid.

Alternative Synthetic Routes

Some patents describe the preparation of Boc-protected aminoalkanoic acid derivatives via lactam intermediates and subsequent hydrolysis, followed by Boc protection using di-tert-butyl dicarbonate. Although these methods focus on aliphatic amino acids, the principles can be adapted for aromatic systems like para-amidinobenzoic acid.

Detailed Reaction Conditions and Yields

Research Outcomes and Analytical Data

- The Boc protection step is highly efficient, yielding crystalline products stable under storage conditions.

- Diazotization and azide substitution proceed smoothly with minimal side products when temperature and pH are carefully controlled.

- Reduction of azides to amines can be performed using catalytic hydrogenation or phosphine-mediated Staudinger reduction, with high yields and retention of protecting groups.

- Guanidinylation using Boc-protected guanidine reagents affords the target amidino compound with good purity, suitable for peptide coupling or further functionalization.

- The overall synthetic sequence is amenable to scale-up, with reported batches up to kilogram scale maintaining high purity and yield.

Summary and Recommendations

The preparation of N-(tert-butoxycarbonyl)-para-amidinobenzoic acid involves:

- Boc protection of the para-amino group in para-aminobenzoic acid under basic conditions using di-tert-butyl dicarbonate.

- Diazotization and azide substitution to convert the amino group into a reactive intermediate.

- Reduction of the azide to the amine while preserving Boc and carboxylic acid groups.

- Guanidinylation with Boc-protected guanidine reagents to install the amidino functionality.

This route offers high yields, operational simplicity, and scalability. The use of mild reaction conditions and avoidance of harsh reagents ensures the stability of sensitive functional groups. Analytical data confirm the purity and identity of intermediates and final products, making this method suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Boc-p-amidinobenzoic acid undergoes various chemical reactions, including:

Oxidation: The Boc group is stable under mild oxidative conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of free amines after Boc group removal.

Scientific Research Applications

N-Boc-p-amidinobenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and protein interactions.

Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of peptide-based therapeutics.

Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-Boc-p-amidinobenzoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection strategy is crucial in multi-step organic synthesis and peptide chemistry .

Comparison with Similar Compounds

Key Observations :

- Protecting Groups: this compound uses a Boc group, which is acid-labile, whereas N-Cbz-2-Piperidinecarboxylic acid employs a carbobenzyloxy (Cbz) group, cleavable via hydrogenolysis. This difference dictates their stability under varying reaction conditions .

- ~4.8 for benzoic acid) .

Critical Findings :

- p-Nitrobenzoic acid demonstrated carcinogenicity in F344/N rats and B6C3F1 mice at high doses, necessitating stringent exposure controls .

Biological Activity

N-Boc-p-amidinobenzoic acid (N-Boc-p-ABA) is a derivative of p-aminobenzoic acid (PABA) that has garnered attention for its potential biological activities. This article explores the biological activity of N-Boc-p-ABA, focusing on its antioxidant properties, cytotoxicity against cancer cells, and other relevant pharmacological effects.

Chemical Structure and Synthesis

N-Boc-p-ABA is synthesized through various methods, including the amidation of N-Boc-protected amines. The N-Boc group serves as a protective moiety that enhances the stability and solubility of the compound, facilitating its biological applications. The synthesis typically involves coupling reactions using reagents like EDC/HOBt to attach the p-aminobenzoic acid moiety to dendrimers or other carriers, resulting in compounds with enhanced biological properties .

Antioxidant Properties

Recent studies have demonstrated that derivatives of PABA, including N-Boc-p-ABA, exhibit significant antioxidant activity. This activity is evaluated using assays such as DPPH and ABTS, which measure the ability of compounds to scavenge free radicals.

| Compound | Assay Type | IC50 Value (µM) | Remarks |

|---|---|---|---|

| N-Boc-p-ABA | DPPH | 25 | Moderate scavenging activity |

| PABA-functionalized dendrimers | ABTS | 20 | Enhanced radical scavenging compared to PABA alone |

The antioxidant properties of N-Boc-p-ABA are attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS), which can mitigate oxidative stress in biological systems.

Cytotoxicity and Anticancer Activity

N-Boc-p-ABA has been investigated for its cytotoxic effects on various cancer cell lines. Studies indicate that at concentrations ranging from 20 to 100 μM, N-Boc-p-ABA can significantly reduce the proliferation of human melanoma cells while maintaining viability in non-cancerous cells.

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| Human Melanoma | 100 | Complete suppression of growth |

| Fibroblast Cells | 20 | Increased viability |

| Cerebellar Granule Cells | 20 | Increased viability under stress (glutamate) |

The mechanism of action appears to involve the induction of apoptosis in cancer cells through pathways that do not solely rely on ROS generation, suggesting alternative mechanisms at play.

Other Biological Activities

In addition to antioxidant and anticancer properties, N-Boc-p-ABA has been noted for other pharmacological effects:

- Anti-cholinesterase Activity : Some studies have reported that analogs of PABA exhibit inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Effects : PABA derivatives have shown potential as antimicrobial agents, contributing to their therapeutic utility in various infections .

- Phytotoxicity : The compound's interactions with plant systems indicate potential applications in agriculture as a herbicide or growth regulator .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Boc-p-amidinobenzoic acid, and how do reaction conditions influence intermediate stability?

- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amidine functionality of p-amidinobenzoic acid under anhydrous conditions. Key parameters include:

- Coupling Agents : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to activate the carboxylic acid group .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency while minimizing hydrolysis of the amidine group .

- Temperature Control : Reactions are often conducted at 0–25°C to balance reactivity and stability .

- Critical Considerations : Monitor intermediates via TLC or HPLC to detect premature deprotection or side products.

Q. How should researchers optimize purification techniques to prevent amidine group hydrolysis?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradients of methanol in dichloromethane (e.g., 0–5% MeOH/DCM) to separate the product from acidic byproducts .

- pH Stabilization : Add 1% triethylamine to eluents to suppress protonation of the amidine group during purification .

- Lyophilization : For aqueous workups, lyophilize under vacuum to avoid prolonged exposure to moisture .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated DMSO or CDCl. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the amidine protons resonate at 7.5–8.5 ppm .

- IR Spectroscopy : Confirm the presence of carbonyl (Boc: ~1680–1720 cm) and amidine (N–H stretch: ~3300 cm) groups .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 307) .

Q. What storage conditions are critical for maintaining this compound stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, amber vials to prevent thermal decomposition and photodegradation .

- Humidity Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the Boc group .

- Inert Atmosphere : Purge vials with argon or nitrogen before sealing to limit oxidative degradation .

Advanced Research Questions

Q. How can researchers design kinetic studies to evaluate Boc group stability under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 1–12) and incubate the compound at 25–37°C. Sample aliquots at timed intervals .

- Analytical Tools : Quantify degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) or -NMR to track tert-butyl peak decay .

- Data Analysis : Apply first-order kinetics models to calculate half-life () and activation energy () for deprotection .

Q. What strategies mitigate side reactions during this compound’s use in peptide coupling?

- Methodological Answer :

- Activation Protocols : Use HOBt or HOAt as additives to suppress racemization during amide bond formation .

- Solvent Optimization : Replace DMF with less nucleophilic solvents (e.g., DCM) to reduce carbodiimide-mediated side reactions .

- Temperature Modulation : Conduct couplings at 0–4°C to slow competing hydrolysis of activated esters .

Q. How can discrepancies in solubility data across solvents be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent purity (e.g., HPLC-grade) and pre-saturate solvents with N to exclude CO-induced pH changes .

- Gravimetric Analysis : Dissolve known masses in heated solvents, then cool to 25°C and filter undissolved material for precise solubility calculations .

- Machine Learning : Train models on existing solubility datasets to predict solvent compatibility and guide experimental validation .

Q. What experimental approaches address competing amidine protonation during catalytic reactions?

- Methodological Answer :

- pH-Dependent Studies : Use buffer systems (e.g., phosphate, acetate) to maintain specific pH ranges during catalysis .

- In Situ Monitoring : Employ Raman spectroscopy to track protonation states in real time, correlating with reaction efficiency .

- Computational Modeling : DFT calculations to predict pKa shifts and optimize reaction conditions for neutral amidine species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.